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molecular formula C17H14O5 B8813548 Benzophenone, 4,4'-bisacetyloxy- CAS No. 6290-82-0

Benzophenone, 4,4'-bisacetyloxy-

Cat. No. B8813548
M. Wt: 298.29 g/mol
InChI Key: AKYQJYBGYJXEJX-UHFFFAOYSA-N
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Patent
US04232143

Procedure details

45.5 g (0.52 mole) of phenol, 69.0 g (0.50 mole) of 4-hydroxybenzoic acid, and 500 mL of hydrogen fluoride were heated together for 6 hr under autogenous pressure in an autoclave. Then the contents were mixed in excess water to precipitate a pink solid. Yield was 99 g (92.5%). The crude product was acetylated directly, without purification, by refluxing 2 hr in 3 times its volume of acetic anhydride and about 8 drops of sulfuric acid. Precipitation in excess water yielded 113 g of 4,4'-diacetoxybenzophenone of such high purity that no recrystallization was required (melting point 150-152° C. ).
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=1.F>O>[C:9]([O:7][C:1]1[CH:6]=[CH:5][C:4]([C:13]([C:12]2[CH:11]=[CH:10][C:9]([O:8][C:13](=[O:15])[CH3:12])=[CH:17][CH:16]=2)=[O:15])=[CH:3][CH:2]=1)(=[O:8])[CH3:10]

Inputs

Step One
Name
Quantity
45.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
69 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
500 mL
Type
reactant
Smiles
F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate a pink solid
CUSTOM
Type
CUSTOM
Details
The crude product was acetylated directly, without purification
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing 2 hr in 3 times its volume of acetic anhydride and about 8 drops of sulfuric acid
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Precipitation in excess water

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C(=O)C2=CC=C(C=C2)OC(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 113 g
YIELD: CALCULATEDPERCENTYIELD 151.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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